molecular formula C12H8INO3 B2894120 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1280662-44-3

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2894120
CAS No.: 1280662-44-3
M. Wt: 341.104
InChI Key: DZPGZZRANARKIP-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a halogenated pyridinone derivative characterized by a 6-oxo-1,6-dihydropyridine core substituted with a 3-iodophenyl group at position 1 and a carboxylic acid moiety at position 2. This analysis focuses on comparing its features with similar compounds, emphasizing substituent effects, molecular properties, and applications.

Properties

IUPAC Name

1-(3-iodophenyl)-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPGZZRANARKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280662-44-3
Record name 1-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves several steps, starting with the preparation of the iodophenyl precursor. One common method involves the oxidative decarboxylation of 3-iodobenzoic acid to produce 3-iodophenol . This intermediate can then be coupled with a pyridine derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The substituent at the 1-position of the pyridinone ring significantly influences molecular weight, solubility, and intermolecular interactions. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 3-Iodophenyl C12H8INO3 ~329.11 (estimated) High lipophilicity due to iodine; potential halogen bonding
1-(3-Bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 3-Bromophenyl C12H8BrNO3 294.10 Lower molecular weight than iodine analog; moderate reactivity
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 4-Fluorophenyl C12H8FNO3 233.20 Enhanced electronegativity; improved solubility in polar solvents
1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid 2,6-Dichlorobenzyl C14H11Cl2NO3 312.15 Bulky substituent; used in coordination polymers
1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 4-Methylbenzyl C14H13NO3 243.26 Increased hydrophobicity; potential for π-π stacking
1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid Hydroxy C6H5NO4 155.11 High polarity; strong hydrogen-bonding capacity

Substituent Effects on Physicochemical Properties

  • Bromine (3-Bromophenyl): Bromine (114 pm) offers a balance between reactivity and lipophilicity, making it a common bioisostere for iodine in drug design ().
  • Benzyl vs. Phenyl Groups :

    • Benzyl-substituted analogs (e.g., 2,6-dichlorobenzyl) exhibit bulkier structures, which may hinder molecular packing but favor coordination chemistry ().
    • Methylbenzyl groups enhance hydrophobicity, favoring interactions with aromatic residues in proteins ().
  • Hydroxy Group :

    • The hydroxy derivative forms extensive hydrogen-bonding networks, improving solubility but reducing metabolic stability ().

Biological Activity

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1280662-44-3) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and research findings related to this compound, providing a comprehensive overview of its potential applications.

The molecular formula of this compound is C12_{12}H8_{8}INO3_3, with a molecular weight of 297.10 g/mol. The compound features a dihydropyridine structure which is known for its biological significance, particularly in drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Specific synthetic routes may vary, but common methods include cyclization reactions that yield the dihydropyridine framework.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant inhibition of tumor cell proliferation. For example:

CompoundCell LineIC50_{50} (μM)Remarks
This compoundHCT-159.24 ± 0.9Shows lower toxicity to normal cells compared to standard chemotherapeutics like Cisplatin
CisplatinHCT-1521.4 ± 0.9Standard reference compound

This data indicates that the compound may be a promising candidate for further development as an anticancer agent due to its lower IC50_{50} values compared to established drugs like Cisplatin and Gefitinib .

The proposed mechanism of action involves the interaction with cellular pathways related to apoptosis and cell cycle regulation. In silico studies suggest that the compound may bind effectively to proteins involved in these pathways, potentially leading to enhanced apoptosis in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported moderate antibacterial effects, indicating its potential use as an antimicrobial agent.

Microbial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be explored further for applications in treating bacterial infections .

Case Studies

A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant cancer cell lines. The results indicated that it not only inhibited proliferation but also induced apoptosis more effectively than some existing treatments. This highlights its potential role in overcoming drug resistance commonly observed in cancer therapy .

Q & A

Q. What are the common synthetic routes for 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions starting from substituted pyridine or phenylacetic acid derivatives. A general approach includes:

  • Nucleophilic substitution : Introduction of the iodophenyl group via coupling reactions using iodine-containing aryl halides.
  • Ring formation : Cyclization under basic conditions (e.g., lithium hydroxide in THF/water at 0°C) to form the dihydropyridine core .
  • Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using acidic or basic conditions.

Q. Key factors affecting yield :

  • Temperature control during cyclization to prevent side reactions.
  • Solvent polarity (e.g., THF vs. DMF) influences reaction kinetics and purity .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the iodophenyl group (δ ~7.3–7.8 ppm for aromatic protons) and the dihydropyridine ring (δ ~6.5–7.0 ppm).
    • FT-IR : Stretching vibrations for carbonyl (C=O, ~1680–1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula C₁₂H₉INO₃ .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases or hydrolases due to the dihydropyridine core’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Reagent optimization : Replace traditional bases (e.g., LiOH) with milder alternatives (e.g., K₂CO₃) to reduce side reactions .
  • Catalytic approaches : Use Pd-catalyzed cross-coupling for iodophenyl introduction to enhance regioselectivity .
  • Workup modifications : Employ column chromatography with gradient elution (hexane/EtOAc) for higher purity .

Q. Data-driven example :

ConditionYield (%)Purity (%)
LiOH, 0°C6285
K₂CO₃, RT7892

Q. How do substituents on the dihydropyridine ring (e.g., iodine vs. fluorine) alter biological activity?

Comparative studies of analogs show:

  • Iodophenyl group : Enhances lipophilicity (logP ↑), improving membrane permeability but reducing solubility .
  • Fluorophenyl analogs : Exhibit stronger hydrogen-bonding interactions with target enzymes, increasing inhibitory potency .

Q. Case study :

SubstituentIC₅₀ (µM) for kinase XSolubility (mg/mL)
3-Iodo1.2 ± 0.30.8
3-Fluoro0.7 ± 0.21.5

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Source of variability : Differences in assay conditions (e.g., pH, temperature) or cell line genetic backgrounds .
  • Mitigation strategies :
    • Standardize protocols (e.g., ATP concentration in kinase assays).
    • Validate results using orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What computational tools are recommended for predicting its interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over time.
  • ADMET prediction : SwissADME to estimate bioavailability and toxicity risks .

Q. How can degradation products be identified and minimized during storage?

  • Stability studies : HPLC-MS analysis under accelerated conditions (40°C/75% RH) identifies hydrolysis of the carboxylic acid group as a primary degradation pathway .
  • Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent photodegradation .

Q. What strategies resolve low solubility in aqueous buffers for in vivo studies?

  • Prodrug design : Convert the carboxylic acid to a methyl ester for improved absorption, followed by in vivo hydrolysis .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Q. How does the iodine atom influence spectroscopic characterization compared to halogen-free analogs?

  • NMR : The iodine atom’s heavy atom effect causes slight deshielding of adjacent protons (~0.1–0.3 ppm shift) .
  • X-ray crystallography : Iodine’s high electron density aids in resolving crystal structures .

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